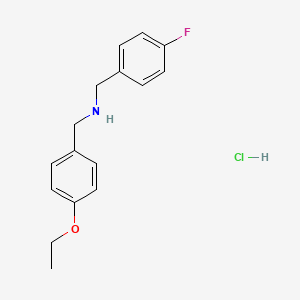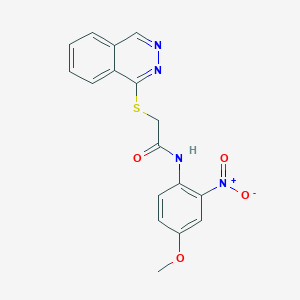![molecular formula C15H16N2O3 B4169526 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4169526.png)
2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid
Vue d'ensemble
Description
2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as CPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCC is a cyclic amino acid derivative that has been investigated for its biological and pharmacological properties.
Applications De Recherche Scientifique
2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been investigated for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides.
In the field of drug discovery, 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied as a potential scaffold for the development of new drugs. 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's cyclic structure and functional groups make it a versatile building block for the synthesis of new compounds with potential therapeutic effects.
In materials science, 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied for its potential applications in the development of new materials with unique properties. 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's cyclic structure and functional groups make it a potential candidate for the synthesis of new polymers and materials with specific properties.
Mécanisme D'action
2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In Alzheimer's disease, 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects
2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's biochemical and physiological effects are not fully understood, but it has been shown to have anti-cancer and anti-Alzheimer's disease properties in vitro. 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to have potential anti-inflammatory and anti-oxidant properties in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is its relatively easy synthesis method and high yield. 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's cyclic structure and functional groups also make it a versatile building block for the synthesis of new compounds. One limitation of using 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid. One direction is the development of new anti-cancer agents based on 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's structure and mechanism of action. Another direction is the synthesis of new materials and polymers based on 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's functional groups and cyclic structure. Additionally, further research is needed to fully understand 2-{[(4-cyanophenyl)amino]carbonyl}cyclohexanecarboxylic acid's mechanism of action and potential therapeutic effects in vivo.
Propriétés
IUPAC Name |
2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(19)20/h5-8,12-13H,1-4H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMJYVCFLKPXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4169465.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4169468.png)
![N-isobutyl-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4169476.png)
![N-[4-benzoyl-1-(4-fluorophenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B4169483.png)

![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4169496.png)
![N-(2-chlorophenyl)-2-({4-methyl-5-[(2-oxo-4-phenyl-1-pyrrolidinyl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4169503.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4169530.png)
![4'-acetyl-1'-allyl-2-amino-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-3-carbonitrile](/img/structure/B4169538.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4169541.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B4169545.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4169553.png)